molecular formula C20H30O3 B14648559 1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 53668-15-8

1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one

Cat. No.: B14648559
CAS No.: 53668-15-8
M. Wt: 318.4 g/mol
InChI Key: OWUIVRJLMVLLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound with a complex structure that includes an ethoxy group, a dimethyloctenyl chain, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves multiple steps. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloct-6-en-1-yl palmitate: Similar in structure but with a palmitate ester group.

    3,7-Dimethyloct-6-en-1-yl heptanoate: Contains a heptanoate ester group.

    1,6-Octadiene, 3-ethoxy-3,7-dimethyl-: Similar backbone but different functional groups.

Uniqueness

1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

53668-15-8

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-(7-ethoxy-3,7-dimethyloct-2-enoxy)phenyl]ethanone

InChI

InChI=1S/C20H30O3/c1-6-23-20(4,5)14-7-8-16(2)13-15-22-19-11-9-18(10-12-19)17(3)21/h9-13H,6-8,14-15H2,1-5H3

InChI Key

OWUIVRJLMVLLHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCCC(=CCOC1=CC=C(C=C1)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.